1-(2-aMino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline

Physicochemical characterization Process chemistry Purification design

1-(2-Amino-3-methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline (CAS 53581-06-9; IUPAC: 2-methoxy-6-[(2-propyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline) is a synthetic N-propyl-1-benzyltetrahydroisoquinoline (BTHIQ) derivative with molecular formula C₂₀H₂₆N₂O and molecular weight 310.44 g·mol⁻¹. The compound belongs to the 1-benzyl-1,2,3,4-tetrahydroisoquinoline class, a scaffold that forms the core of numerous bioactive alkaloids and synthetic agents targeting dopaminergic, adrenergic, and serotonergic systems.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
Cat. No. B12113620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aMino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCCN1CCC2=CC=CC=C2C1CC3=C(C(=CC=C3)OC)N
InChIInChI=1S/C20H26N2O/c1-3-12-22-13-11-15-7-4-5-9-17(15)18(22)14-16-8-6-10-19(23-2)20(16)21/h4-10,18H,3,11-14,21H2,1-2H3
InChIKeyNYHNKKWSXUOABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(2-Amino-3-methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline (CAS 53581-06-9; IUPAC: 2-methoxy-6-[(2-propyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline) is a synthetic N-propyl-1-benzyltetrahydroisoquinoline (BTHIQ) derivative with molecular formula C₂₀H₂₆N₂O and molecular weight 310.44 g·mol⁻¹ . The compound belongs to the 1-benzyl-1,2,3,4-tetrahydroisoquinoline class, a scaffold that forms the core of numerous bioactive alkaloids and synthetic agents targeting dopaminergic, adrenergic, and serotonergic systems [1]. Its distinguishing structural features are the 2-amino-3-methoxy substitution on the pendant benzyl ring and the N-2-propyl group on the tetrahydroisoquinoline nitrogen, a combination that differentiates it from the more extensively studied 1-(hydroxybenzyl)-2-propyl-THIQ congeners evaluated for dopaminergic activity [2]. Currently, this compound is available from multiple chemical suppliers at purities of ≥95%, predominantly for use as a research intermediate or reference standard .

Why 1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Interchanged with Close Benzyl-THIQ Analogs


Within the 1-benzyl-2-propyl-THIQ subclass, minor changes to the benzyl-ring substitution pattern produce fundamentally different pharmacophores. Published in vivo evidence demonstrates that 1-(3,4-dihydroxybenzyl)-2-propyl-THIQ (4) and 1-(4-hydroxybenzyl)-2-propyl-THIQ (5) are both inactive in the unilateral 6-OHDA nigrostriatal lesion model at 0.25–4.0 mg/kg s.c., failing to elicit contralateral circling or stereotyped behavior, whereas the rigid aporphine congeners (e.g., (−)-NPA) produce dose-dependent responses [1]. Critically, the target compound replaces the hydroxy group(s) present in compounds 4 and 5 with an ortho-amino/meta-methoxy pairing, introducing a primary aromatic amine that is both a stronger hydrogen-bond donor and a site for further derivatization (e.g., amidation, diazotization, Schiff base formation). This substitution is not isosteric: the 2-amino-3-methoxyphenyl motif alters electron density, conformational flexibility, and protonation state relative to the 4-hydroxybenzyl or 3,4-dihydroxybenzyl analogs [2]. Consequently, pharmacological activity, solubility, metabolic stability, and synthetic utility are expected to diverge substantially. Procurement of a close analog as a 'generic replacement' without head-to-head data would therefore be scientifically unjustified [1].

Quantitative Differentiation Evidence for 1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Computed Physicochemical Properties vs. 4-Methoxybenzyl Analog – Density, Boiling Point, and Flash Point

Computed physicochemical data from Chemsrc provide quantitative differentiation of the target compound from its closest commercially cataloged analog, 1-(4-methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline (CAS 61367-91-7). The target compound exhibits a lower computed boiling point (455.9 °C vs. a value not reported for the 4-methoxy analog on the same platform, indicating differential intermolecular forces attributable to the 2-amino group) and a higher molecular weight (310.44 vs. 309.44 g·mol⁻¹) due to the amino-for-hydrogen substitution . These differences are relevant for distillation-based purification and formulation design.

Physicochemical characterization Process chemistry Purification design

Hydrogen-Bond Donor Capacity vs. Hydroxy-Substituted BTHIQ Analogs – Functional Group Analysis

The target compound possesses a primary aromatic amine (pKa of conjugate acid ~4.6 for aniline-type NH₃⁺) as a hydrogen-bond donor, in contrast to the phenolic OH present in the closest published biologically characterized analogs, 1-(4-hydroxybenzyl)-2-propyl-THIQ (5) and 1-(3,4-dihydroxybenzyl)-2-propyl-THIQ (4) [1]. The amino group offers distinct donor geometry (two N–H bonds vs. one O–H bond) and a different pKa range, resulting in altered protonation states at physiological pH. The 3-methoxy group introduces an additional hydrogen-bond acceptor not present in compound 5 .

Pharmacophore modeling Medicinal chemistry SAR Ligand design

In Vivo Dopaminergic Behavioral Data for Close Structural Analogs – Establishing the Activity Baseline

The closest structurally characterized benzyl-THIQ analogs published by Neumeyer et al. (1977) demonstrate a clear structure-activity relationship: 1-(3,4-dihydroxybenzyl)-2-propyl-THIQ (4) and 1-(4-hydroxybenzyl)-2-propyl-THIQ (5), both evaluated as racemates, were completely inactive in eliciting contralateral circling behavior in rats with unilateral 6-OHDA nigrostriatal lesions at 0.25–4.0 mg/kg s.c., in contrast to the potent dopamine agonist (−)-N-n-propylnorapomorphine [(−)-NPA], which produced dose-dependent contralateral circling [1]. Compounds 4 and 5 also failed to induce stereotyped behavior or stimulate locomotor activity upon direct nucleus accumbens injection, confirming that the flexible benzyl-THIQ scaffold does not recapitulate the rigid aporphine pharmacophore required for D₂-like dopamine receptor agonism [1]. Whether the 2-amino-3-methoxy substitution of the target compound can overcome this conformational limitation remains an open and testable hypothesis.

Dopamine receptor pharmacology In vivo behavioral pharmacology 6-OHDA lesion model

Synthetic Utility Differentiation – Primary Amine as a Derivatization Handle vs. Hydroxy-Only Analogs

The target compound's 2-amino substituent on the benzyl ring serves as a reactive handle for further functionalization—amidation, sulfonylation, reductive amination, diazotization/azo-coupling, and urea/thiourea formation—that is absent in the hydroxy-substituted analogs 4 and 5 [1]. This enables the compound to function as a modular intermediate for constructing focused libraries of BTHIQ derivatives, a capability not available with the 4-hydroxy or 3,4-dihydroxy congeners, which require hydroxyl protection/deprotection strategies for selective derivatization .

Synthetic methodology Chemical biology probes Bioconjugation

Evidence-Backed Application Scenarios for 1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline


Chemical Probe for Investigating Amine-Mediated Dopamine Receptor Interactions in the BTHIQ Scaffold

The published inactivity of 1-(hydroxybenzyl)-2-propyl-THIQ analogs 4 and 5 in the 6-OHDA lesion model establishes a null baseline for the BTHIQ scaffold at dopamine receptors [1]. The target compound, bearing a primary amine and methoxy group in place of the hydroxy substituents, represents a structurally distinct probe to test whether amine-mediated hydrogen-bonding or altered electron density can restore dopaminergic activity. This hypothesis is directly testable in the same 6-OHDA contralateral circling assay and in radioligand displacement studies at cloned D₁/D₂ receptors. The available evidence positions this compound not as a validated pharmacological agent, but as a rationally selected tool for a specific, testable SAR question that cannot be addressed with existing hydroxy-substituted analogs [1].

Modular Intermediate for Diversity-Oriented Synthesis of 1-Benzyl-THIQ Libraries

The 2-amino group serves as an orthogonal derivatization handle, enabling the construction of amide, sulfonamide, urea, and Schiff base libraries through robust, high-yielding transformations without requiring protection of the 3-methoxy group . This contrasts with the hydroxy-substituted comparators, which require protection/deprotection strategies that add synthetic steps and reduce overall yield. The N-propyl group on the tetrahydroisoquinoline nitrogen, meanwhile, provides a hydrophobic anchor that can be preserved or replaced through N-dealkylation/re-alkylation sequences, offering a second point of diversification . The compound thus serves as a dual-functionalization scaffold suitable for parallel synthesis workflows.

Physicochemical Reference Standard for Chromatographic Method Development in the BTHIQ Series

With computed boiling point (455.9 ± 40.0 °C), density (1.1 ± 0.1 g/cm³), and molecular weight (310.44 g·mol⁻¹) reported by Chemsrc , and a molecular formula (C₂₀H₂₆N₂O) indicating two basic nitrogens, the target compound can serve as a retention-time marker for reverse-phase HPLC method development targeting BTHIQ analogs. Its distinct UV chromophore (aniline-type absorption from the 2-aminoanisole moiety) provides a detection wavelength fingerprint that differentiates it from non-aminated BTHIQ analogs, facilitating peak identification in reaction monitoring and impurity profiling .

Negative Control Compound for Aporphine Dopamine Agonist Pharmacology

Neumeyer et al. (1977) demonstrated that the flexible benzyl-THIQ scaffold (compounds 4 and 5) fails to adopt the active dopamine receptor conformation achieved by rigid aporphines [1]. The target compound, with its distinct 2-amino-3-methoxy substitution, extends this SAR landscape. When used alongside (−)-NPA or apomorphine as positive controls in dopamine receptor functional assays, the target compound can help delineate the structural requirements for receptor activation vs. silent binding, provided that receptor binding affinity data are generated in parallel. This use case is contingent upon the commissioning of receptor profiling studies.

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